Methyl 6-methylpyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 6-methylpyridazine-3-carboxylate involves multiple steps, including methylation, condensation, and methanolysis reactions. For instance, the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, which are related to methyl 6-methylpyridazine-3-carboxylate, involves the reaction of methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines and methanolysis in the presence of boron trifluoride etherate (Konno et al., 1992).
Molecular Structure Analysis
The molecular structure of methyl 6-methylpyridazine-3-carboxylate and its derivatives exhibits specific intermolecular interactions and tautomeric forms. These structures are influenced by methylation, leading to variations in lactam and lactim tautomers. The molecular arrangements involve hydrogen bonding and CH⋯O interactions, contributing to the compound's lipophilicity (Katrusiak et al., 2011).
Chemical Reactions and Properties
Methyl 6-methylpyridazine-3-carboxylate undergoes various chemical reactions, including bromination, methoxylation, and nucleophilic substitution, leading to the synthesis of derivatives with potential antimicrobial activities. The reactivity of these compounds is showcased in their ability to form derivatives such as oxadiazoles, triazoles, and Schiff bases, which have been explored for their antimicrobial properties (Abdel-Mohsen, 2014).
Scientific Research Applications
Femtosecond Intramolecular Double Proton Transfer in Solution
The dynamics of proton transfer in photoexcited molecules in liquid solution, such as BP(OH)2 and its derivatives, were studied to understand the process's speed and mechanism. These studies are crucial for developing materials with specific photochemical properties. Methyl 6-methylpyridazine-3-carboxylate derivatives can be involved in similar intramolecular proton transfer processes, highlighting their potential applications in designing photoresponsive materials (Glasbeek, 1999).
Anticancer Applications of Analogues
Research on cantharidin and its analogues, focusing on their structure-activity relationships (SAR), mechanisms of action, and combinatory therapies, demonstrates the pharmaceutical applications of chemical analogues. By modifying specific groups within a molecule, researchers can enhance anticancer activity or reduce toxicity, which could be applicable in developing new therapies using Methyl 6-methylpyridazine-3-carboxylate derivatives (Li et al., 2022).
Resin-Bonded Restorations in Dentistry
The use of specific monomers for bonding noble metal alloys in dentistry indicates the importance of chemical compounds in developing dental materials. Methyl 6-methylpyridazine-3-carboxylate, through its potential reactivity and ability to form stable compounds, could find applications in creating new dental materials or coatings (Matsumura et al., 2011).
Antimicrobial and Anti-Biofilm Agent
Carvacrol, a natural compound, exhibits antimicrobial and anti-biofilm activities. The study of such compounds is crucial for developing new antimicrobial agents. Similarly, Methyl 6-methylpyridazine-3-carboxylate derivatives could be explored for their antimicrobial properties, contributing to the fight against resistant infections (Marchese et al., 2018).
Safety And Hazards
“Methyl 6-methylpyridazine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for “Methyl 6-methylpyridazine-3-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve a deeper investigation into its safety and hazards, as well as potential applications in various fields .
properties
IUPAC Name |
methyl 6-methylpyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCQIIROGASBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543732 |
Source
|
Record name | Methyl 6-methylpyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyridazine-3-carboxylate | |
CAS RN |
106584-51-4 |
Source
|
Record name | Methyl 6-methylpyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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